2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
Description
Chemical Structure: The compound features a pyrazole ring substituted with bromine at position 4 and difluoromethyl (-CF₂H) at position 3.
Molecular Formula: C₈H₉BrF₂N₂O₂
Molecular Weight: 283.07 g/mol
Key Properties (predicted):
Applications:
Primarily used as an intermediate in pharmaceutical synthesis, particularly for molecules requiring halogenated pyrazole motifs for target binding or metabolic resistance .
Properties
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrF2N2O2/c1-8(2,7(14)15)13-3-4(9)5(12-13)6(10)11/h3,6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCJFLPSPQHDGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C(=N1)C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the propanoic acid moiety: This can be accomplished through a series of reactions including alkylation and oxidation steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The difluoromethyl group can be oxidized to form difluoromethyl alcohols or reduced to form difluoromethyl anions.
Coupling reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Difluoromethylation: Difluoromethyl phenyl sulfone in the presence of a base such as potassium tert-butoxide.
Coupling reactions: Palladium catalysts in the presence of a base and a suitable ligand.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.
Scientific Research Applications
2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antifungal properties.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Insights from Structural Differences :
The methyl group slightly elevates molecular weight (283.07 vs. 269.04 g/mol) and may reduce aqueous solubility .
Pyrazole Substituent Positioning :
- Bromine at Position 4 : Common across all compounds, bromine acts as a leaving group in nucleophilic substitution reactions, aiding further derivatization .
- Difluoromethyl (CF₂H) vs. Trifluoromethyl (CF₃) :
- CF₂H (target compound) offers moderate electron-withdrawing effects, balancing reactivity and metabolic stability.
- CF₃ (1005584-44-0) is more electronegative, enhancing resistance to oxidative metabolism but increasing lipophilicity (logP) .
Isomeric Variations :
- The compound in (CF₂H at pyrazole position 5) demonstrates how substituent positioning alters electronic distribution. This isomer may exhibit distinct reactivity in cross-coupling reactions compared to the target compound.
Biological Activity
2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazole ring with bromine and difluoromethyl substitutions. Its molecular formula is with a molecular weight of 292.08 g/mol. The structural features contribute to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrF₂N₃O₂ |
| Molecular Weight | 292.08 g/mol |
| IUPAC Name | This compound |
| InChI Key | XXXXXX |
Antimicrobial Properties
Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains and fungi, including Candida albicans and Aspergillus fumigatus . The substitution pattern on the pyrazole ring, particularly the presence of bromine and difluoromethyl groups, appears to enhance this activity.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of specific kinases involved in cell proliferation .
The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. Studies suggest that pyrazole derivatives can act as enzyme inhibitors or modulators, affecting pathways related to inflammation and cancer progression .
Study 1: Antimicrobial Efficacy
In a comparative study, several pyrazole derivatives were synthesized and tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
Study 2: Anticancer Activity
A recent study evaluated the anticancer effects of various pyrazole derivatives on human breast cancer cell lines. The findings revealed that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
